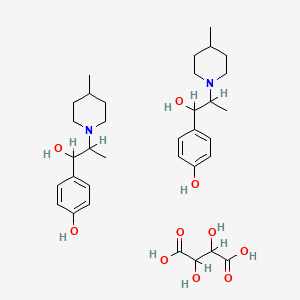
1-(p-Hydroxyphenyl)-2-(4-methylpiperidino)propan-1-ol tartrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(p-Hydroxyphenyl)-2-(4-methylpiperidino)propan-1-ol tartrate is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a hydroxyphenyl group, a methylpiperidino group, and a propanol backbone, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(p-Hydroxyphenyl)-2-(4-methylpiperidino)propan-1-ol tartrate typically involves the following steps:
Formation of the Hydroxyphenyl Intermediate: The initial step involves the preparation of the hydroxyphenyl intermediate through a reaction between phenol and an appropriate halogenated compound under basic conditions.
Introduction of the Methylpiperidino Group: The hydroxyphenyl intermediate is then reacted with 4-methylpiperidine in the presence of a suitable catalyst to introduce the methylpiperidino group.
Formation of the Propanol Backbone: The final step involves the addition of a propanol group to the intermediate compound, typically through a nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Analyse Des Réactions Chimiques
Types of Reactions
1-(p-Hydroxyphenyl)-2-(4-methylpiperidino)propan-1-ol tartrate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
1-(p-Hydroxyphenyl)-2-(4-methylpiperidino)propan-1-ol tartrate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(p-Hydroxyphenyl)-2-(4-methylpiperidino)propan-1-ol tartrate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, leading to changes in cellular functions and responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(p-Hydroxyphenyl)-2-(4-ethylpiperidino)propan-1-ol tartrate
- 1-(p-Hydroxyphenyl)-2-(4-methylpiperidino)butan-1-ol tartrate
- 1-(p-Hydroxyphenyl)-2-(4-methylpiperidino)propan-2-ol tartrate
Uniqueness
1-(p-Hydroxyphenyl)-2-(4-methylpiperidino)propan-1-ol tartrate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
23210-53-9 |
|---|---|
Formule moléculaire |
C34H52N2O10 |
Poids moléculaire |
648.8 g/mol |
Nom IUPAC |
2,3-dihydroxybutanedioic acid;4-[1-hydroxy-2-(4-methylpiperidin-1-yl)propyl]phenol |
InChI |
InChI=1S/2C15H23NO2.C4H6O6/c2*1-11-7-9-16(10-8-11)12(2)15(18)13-3-5-14(17)6-4-13;5-1(3(7)8)2(6)4(9)10/h2*3-6,11-12,15,17-18H,7-10H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10) |
Clé InChI |
NSMCKXQPSXGWQI-UHFFFAOYSA-N |
SMILES canonique |
CC1CCN(CC1)C(C)C(C2=CC=C(C=C2)O)O.CC1CCN(CC1)C(C)C(C2=CC=C(C=C2)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



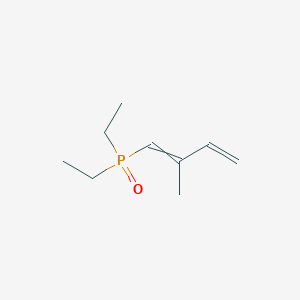


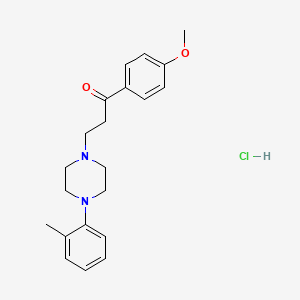
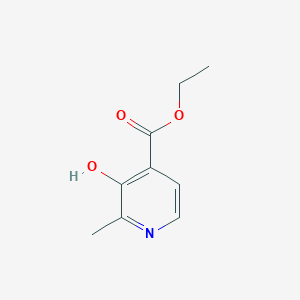
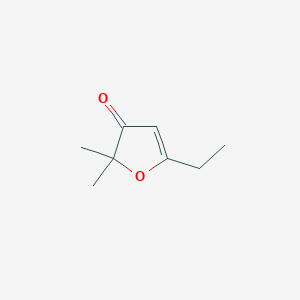
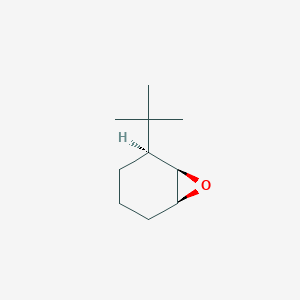

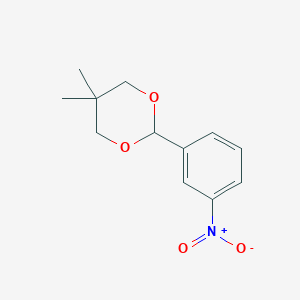

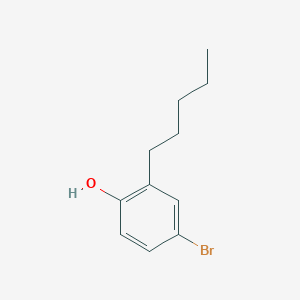
![4-[(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)methyl]-2-methoxyphenol](/img/structure/B14710557.png)
![N-{4-Chloro-6-methyl-5-[3-(4-nitrophenoxy)propyl]-2-pyrimidinyl}acetamide](/img/structure/B14710558.png)
